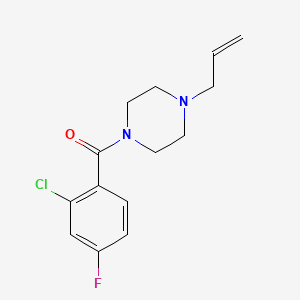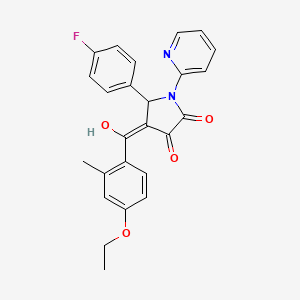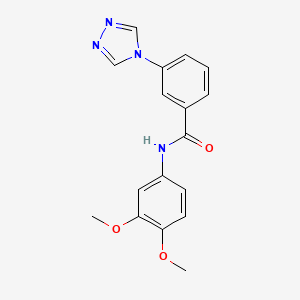![molecular formula C21H24N2O3 B5359979 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5359979.png)
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as JP-8-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-8-039 belongs to the class of quinoxalinone derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mecanismo De Acción
The exact mechanism of action of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, Zhang et al. (2019) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. Li et al. (2020) also reported that this compound inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway in human glioma cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce cell apoptosis. In addition, the compound has been reported to exhibit antioxidant and neuroprotective effects in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a suitable candidate for in vitro studies. This compound is also stable in various solvents and can be easily synthesized in high yield and purity. However, the compound has several limitations for lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical translation.
Direcciones Futuras
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several potential future directions for research. First, further studies are needed to elucidate the exact mechanism of action of the compound. Second, the efficacy and safety of this compound need to be evaluated in animal models and clinical trials. Third, the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections, need to be explored. Fourth, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in vivo. Fifth, the synthesis of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Overall, this compound has significant potential for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethyl 2-aminomethyl-3-oxobutanoate in the presence of triethylamine and N,N-dimethylformamide (DMF) as a solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve a high yield of this compound with high purity.
Aplicaciones Científicas De Investigación
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit potent anti-inflammatory and antitumor effects in various in vitro and in vivo models. In a study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound was also found to suppress the growth of human lung cancer cells in a dose-dependent manner. In another study by Li et al. (2020), this compound was shown to inhibit the proliferation and migration of human glioma cells and induce cell apoptosis.
Propiedades
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)16-10-9-14(3)11-19(16)26-15(4)21(25)23-12-20(24)22-17-7-5-6-8-18(17)23/h5-11,13,15H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXICDSHISLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine](/img/structure/B5359897.png)


![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)nicotinamide](/img/structure/B5359926.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359937.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperidine](/img/structure/B5359941.png)


![ethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359958.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(8-fluoro-2-quinolinyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5359986.png)
![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)